molecular formula C20H23ClN2O4 B2876919 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide CAS No. 1787916-81-7

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2876919
CAS RN: 1787916-81-7
M. Wt: 390.86
InChI Key: LBGNCGYKTMAHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as CHEMBL2401363, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound has a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in lab experiments is its potential therapeutic applications in a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a drug delivery system for targeted therapy. Additionally, research could focus on its potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide involves the reaction of 5-chloro-2-methylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine to form the oxalamide.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-3-6-15(7-4-13)18(27-10-9-24)12-22-19(25)20(26)23-17-11-16(21)8-5-14(17)2/h3-8,11,18,24H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNCGYKTMAHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.